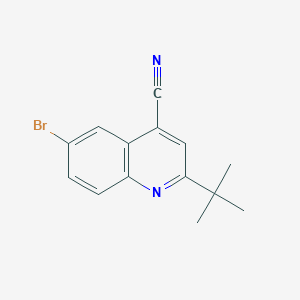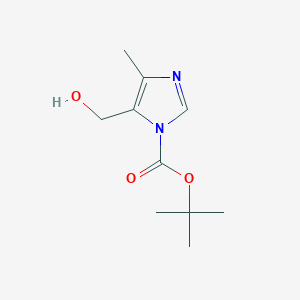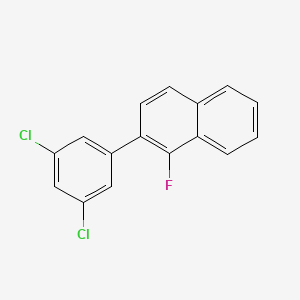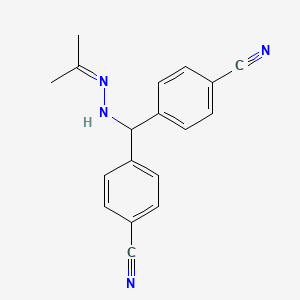
4H-1-Benzopyran-2-carbonyl chloride, 5-(2-ethoxyethoxy)-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-2-carbonyl chloride, 5-(2-ethoxyethoxy)-4-oxo- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-2-carbonyl chloride, 5-(2-ethoxyethoxy)-4-oxo- typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Functional Group Introduction: Introduction of the carbonyl chloride group at the 2-position.
Ethoxyethoxy Substitution: Substitution at the 5-position with a 2-ethoxyethoxy group.
Oxidation: Oxidation to introduce the 4-oxo group.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products
Oxidized Derivatives: Various oxidized forms depending on the oxidizing agent used.
Reduced Derivatives: Alcohols and other reduced forms.
Substituted Derivatives: Compounds with different functional groups replacing the ethoxyethoxy group.
Applications De Recherche Scientifique
4H-1-Benzopyran-2-carbonyl chloride, 5-(2-ethoxyethoxy)-4-oxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for treating diseases related to oxidative stress.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-2-carbonyl chloride, 5-(2-ethoxyethoxy)-4-oxo- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins involved in oxidative stress pathways.
Pathways Involved: Modulation of oxidative stress pathways, inhibition of pro-inflammatory enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1-Benzopyran-2-carbonyl chloride: Lacks the ethoxyethoxy substitution.
5-(2-Ethoxyethoxy)-4-oxo-4H-1-benzopyran: Lacks the carbonyl chloride group.
Uniqueness
4H-1-Benzopyran-2-carbonyl chloride, 5-(2-ethoxyethoxy)-4-oxo- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Propriétés
Numéro CAS |
61110-69-8 |
|---|---|
Formule moléculaire |
C14H13ClO5 |
Poids moléculaire |
296.70 g/mol |
Nom IUPAC |
5-(2-ethoxyethoxy)-4-oxochromene-2-carbonyl chloride |
InChI |
InChI=1S/C14H13ClO5/c1-2-18-6-7-19-10-4-3-5-11-13(10)9(16)8-12(20-11)14(15)17/h3-5,8H,2,6-7H2,1H3 |
Clé InChI |
YPGOBIMWMJHOFX-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC1=CC=CC2=C1C(=O)C=C(O2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid](/img/structure/B11835262.png)
![N'-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B11835266.png)

![methyl (4S,5R)-5-acetamido-4-((tert-butoxycarbonyl)amino)-2-oxo-5-((4S,4'R,5R)-2,2,2',2'-tetramethyl-[4,4'-bi(1,3-dioxolan)]-5-yl)pentanoate](/img/structure/B11835281.png)

![Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11835304.png)








